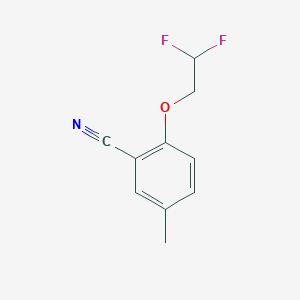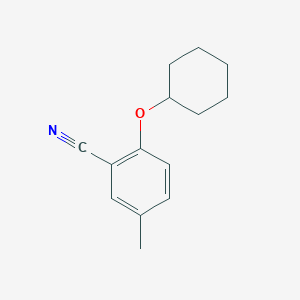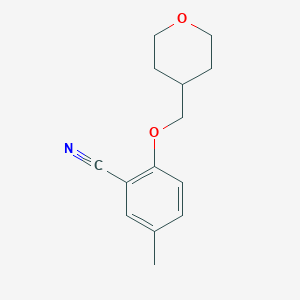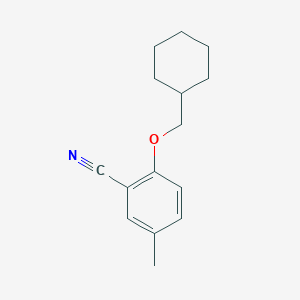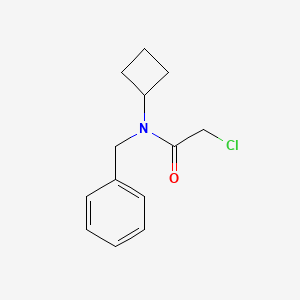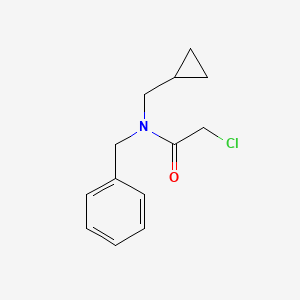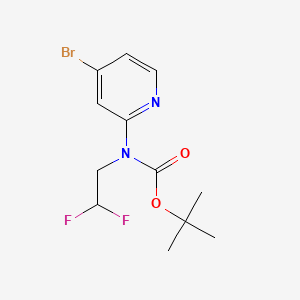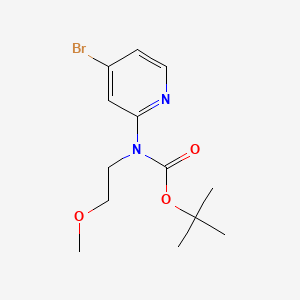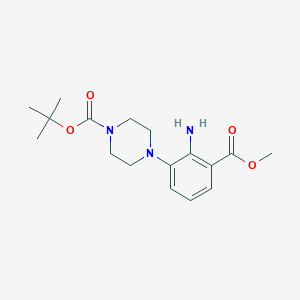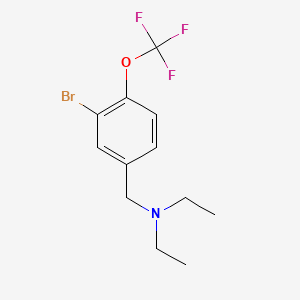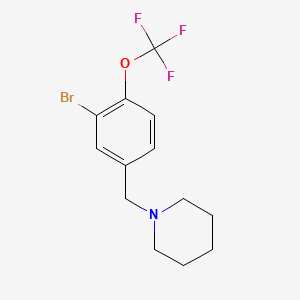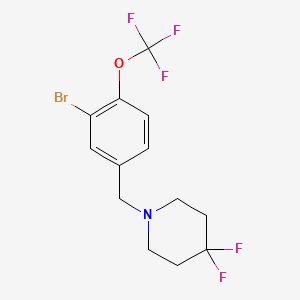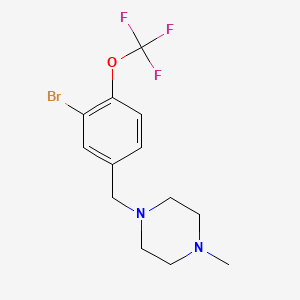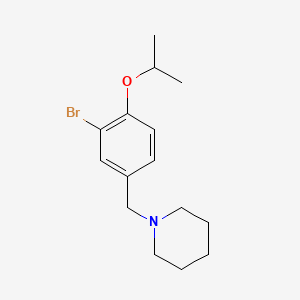
4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine is an organic compound that features a morpholine ring substituted with a benzyl group containing bromine and trifluoromethoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 4-(trifluoromethoxy)benzyl bromide. This can be achieved by reacting 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in an ether solvent at 0°C. The reaction mixture is stirred for 0.5 hours and then quenched with ice water. The organic layer is extracted, washed with sodium bicarbonate and water, dried over sodium sulfate, and concentrated to yield the desired bromide .
-
Nucleophilic Substitution: : The prepared 4-(trifluoromethoxy)benzyl bromide is then reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis and minimize human intervention.
化学反应分析
Types of Reactions
4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced functional groups.
科学研究应用
4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its unique reactivity and functional groups.
作用机制
The mechanism of action of 4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding or be a site for further functionalization.
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: A precursor in the synthesis of 4-(3-Bromo-4-(trifluoromethoxy)benzyl)morpholine.
4-(Trifluoromethoxy)benzyl alcohol: Another precursor used in the synthesis.
4-(Trifluoromethoxy)benzylamine: A related compound with an amine group instead of a morpholine ring.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a trifluoromethoxybenzyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable in various research and industrial applications.
属性
IUPAC Name |
4-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c13-10-7-9(8-17-3-5-18-6-4-17)1-2-11(10)19-12(14,15)16/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYGHZUGDOQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
